LY2795050
Vue d'ensemble
Description
LY2795050 is a selective antagonist for the kappa opioid receptor. It has been developed as a radiotracer for positron emission tomography imaging to study the kappa opioid receptor in vivo. The kappa opioid receptor is one of the three major subtypes of opioid receptors and is involved in various neuropsychiatric disorders, including depression, anxiety, and substance abuse .
Applications De Recherche Scientifique
LY2795050 has several scientific research applications, including:
Chemistry: Used as a radiotracer for studying the kappa opioid receptor in chemical reactions.
Biology: Helps in understanding the distribution and function of the kappa opioid receptor in biological systems.
Medicine: Used in positron emission tomography imaging to study neuropsychiatric disorders such as depression, anxiety, and substance abuse.
Industry: Employed in the development of new drugs targeting the kappa opioid receptor
Mécanisme D'action
LY2795050 exerts its effects by selectively binding to the kappa opioid receptor, blocking its activity. This receptor is involved in the modulation of pain, mood, and stress responses. By antagonizing the kappa opioid receptor, this compound can reduce the aversive, depressant-like, and anxiety-like effects caused by stress exposure .
Analyse Biochimique
Biochemical Properties
LY2795050 interacts primarily with KORs, displaying high binding affinity and selectivity . The in vitro binding affinity of this compound was measured in radioligand competition binding assays . The opioid receptors, including KORs, belong to the superfamily of G-protein–coupled receptors .
Cellular Effects
In the brain, this compound displayed fast uptake kinetics and an uptake pattern consistent with the distribution of KOR in primates . It influences cell function by modulating the activity of KORs, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic activity at KORs . It binds to KORs, preventing the activation of these receptors by their natural ligands .
Temporal Effects in Laboratory Settings
In rhesus monkeys, this compound displayed a moderate rate of peripheral metabolism, with approximately 40% of parent compound remaining at 30 min after injection . Over time, the specific binding signals of this compound were observed to provide a measure of dose-dependent receptor occupancy .
Dosage Effects in Animal Models
In animal models, the effects of this compound were observed to vary with different dosages . A dose of 0.32 mg/kg had rapid onset and short duration of KOR-antagonist effects . A 10-fold smaller dose of this compound (0.032 mg/kg) was inactive, showing dose-dependence of its anti-stress effect .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with KORs
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner consistent with the distribution of KORs
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the KORs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LY2795050 involves several steps, including the preparation of the aryl iodide precursor and subsequent radiolabeling. One common method for the radiosynthesis of this compound involves palladium-mediated radiocyanation and radiocarbonylation of an aryl iodide precursor. Copper-mediated radiocyanation of an aryl iodide and an aryl boronate ester has also been investigated .
-
Palladium-mediated Radiocyanation
- A solution of base and the appropriate catalyst (palladium or copper) is prepared.
- The aryl iodide precursor is added to the solution.
- The reaction mixture is heated at 80-100°C for 5 minutes.
- Hydrolysis of the resulting nitrile is accomplished by adding hydrogen peroxide and sodium hydroxide and heating at 100°C for 5 minutes.
- The crude material is purified by high-performance liquid chromatography and reformulated with a C18 Sep-Pak to give this compound formulated in ethanol and diluted with saline .
-
Copper-mediated Radiocyanation
Industrial Production Methods
The industrial production of this compound involves full automation of the synthesis methods mentioned above. Each method provides this compound in sufficient radiochemical yield, molar activity, and radiochemical purity for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
LY2795050 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium hydroxide are commonly used.
Reduction: Palladium or copper catalysts are used.
Substitution: Aryl iodide and aryl boronate ester precursors are used.
Major Products Formed
The major product formed from these reactions is this compound, which is used as a radiotracer for positron emission tomography imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
GR103545: A kappa opioid receptor agonist used for imaging the kappa opioid receptor in primates.
LY2456302: Another selective kappa opioid receptor antagonist used in similar research applications.
Uniqueness
LY2795050 is unique due to its high binding affinity and selectivity for the kappa opioid receptor. It displays full antagonist activity and provides specific binding signals in vivo, making it a suitable ligand for imaging the kappa opioid receptor in primates and humans .
Propriétés
IUPAC Name |
3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOCZNLSXJHWTG-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346133-08-1 | |
Record name | LY-2795050 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2795050 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.